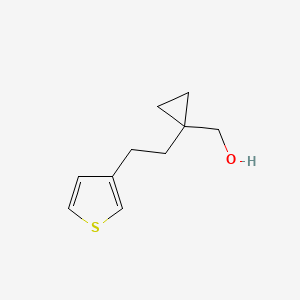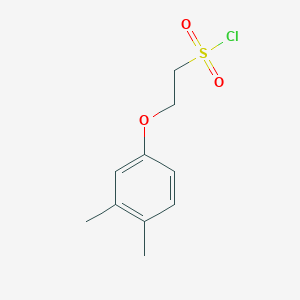
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol It features a cyclopropyl group attached to a methanol moiety, with a thiophene ring linked via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol typically involves the reaction of thiophene derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with cyclopropylmethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions:
Oxidation: (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: It may be used to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Thiophene derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development .
Industry: Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .
作用機序
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The thiophene ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s stability and bioavailability .
類似化合物との比較
- (1-(Thiophen-2-yl)cyclopropyl)methanol
- 1-(Thiophen-3-yl)ethanone
- 3-acetyl-2-carboxythiophene
- 4-acetyl-3-carboxythiophene
- 3,5-diacetyl-2-ethylamino-4-methylthiophene
Comparison: Compared to these similar compounds, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features may also influence its reactivity and interactions with biological systems .
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
[1-(2-thiophen-3-ylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H14OS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7,11H,1,3-5,8H2 |
InChIキー |
INGRLNAILOTCFT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCC2=CSC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)

![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)





![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
